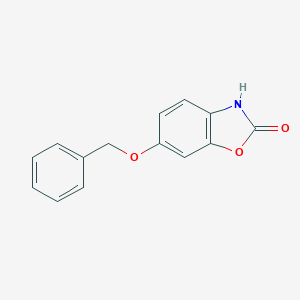

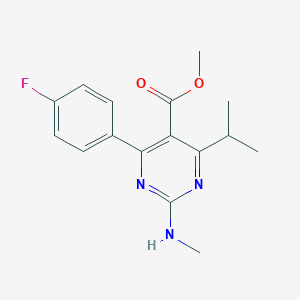

4-(4-氟苯基)-6-异丙基-2-(甲氨基)嘧啶-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

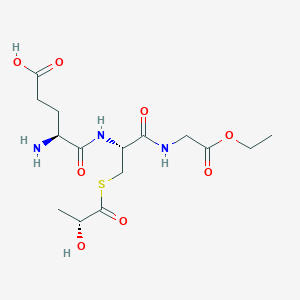

The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction that typically yields dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a method known for enhancing reaction rates and improving yields . Similarly, Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . These methods suggest that the target compound could potentially be synthesized using similar conditions, with appropriate substitutions for the isopropyl and methylamino groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystalline forms and solvatomorphism . The interactions within the crystal lattice, such as hydrogen bonding and π interactions, play a significant role in the stability and properties of these compounds. These findings can be extrapolated to hypothesize about the molecular structure of the target compound, which may also exhibit solvatomorphism and similar intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents into the pyrimidine ring. For instance, analogues of a pyrido[3,4-d]pyrimidine derivative were prepared by reacting the 6-fluoro derivatives with different amine nucleophiles . This suggests that the methylamino group in the target compound could be introduced through a similar nucleophilic substitution reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets, as seen in the biological activity of a pyrazolo[1,5-a]pyrimidine derivative .

科学研究应用

-

Hepatitis B Virus (HBV) Capsid Inhibitors

- Field : Medicinal Chemistry

- Application : This compound has been used in the design and synthesis of orally bioavailable HBV capsid inhibitors .

- Method : Multidimensional structural optimizations were carried out based on the heteroaryldihydropyrimidine (HAP) analogue .

- Results : The (2S,4S)-4,4-difluoroproline substituted analogue demonstrated high oral bioavailability and liver exposure and achieved over 2 log viral load reduction in a hydrodynamic injected (HDI) HBV mouse model .

-

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

- Field : Organic Chemistry

- Application : Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs have been studied for their chemistry and biological significance .

- Method : The study includes synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .

未来方向

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

属性

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMVOISTUCVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591993 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate | |

CAS RN |

160009-36-9 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)